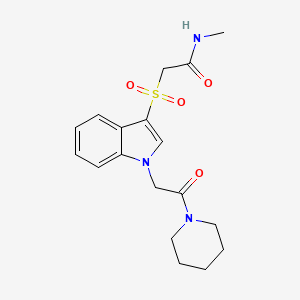

2-(2-Aminoethyl)sulphonylpyridine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

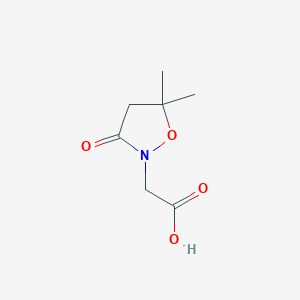

2-(2-Aminoethyl)sulphonylpyridine dihydrochloride, also known as AEDP, is a chemical compound used in scientific research for its potential therapeutic properties. AEDP belongs to the class of sulphonamide derivatives and is a potent inhibitor of carbonic anhydrase enzymes.

Scientific Research Applications

1. Polymer Formation and Hydrogen Bonding

2-(2-Aminoethyl)sulphonylpyridine dihydrochloride is involved in the formation of hydrogen-bonded polymers. A study by Litvinov et al. (1991) discusses the hydrolysis of 1,3,4-diazaphospholo[1,2-a]pyridine, leading to the formation of zwitterionic 2-aminopyridinio-methylphosphonite, which crystallizes and forms double-chain structured polymers through hydrogen bonds (Litvinov et al., 1991).

2. Synthesis of Aminoethylsulfanylpyridine Derivatives

Bhagwat et al. (2012) reported that 2-aminoethylsulfanylpyridine derivatives, significant in medicinal chemistry, sensing devices, catalysis, and separation science, can be synthesized efficiently using ethanol as both solvent and reagent with microwave heating (Bhagwat et al., 2012).

3. Potential as Antiradiation Drugs

Johnston and Gallagher (1961) prepared derivatives of 2-aminoethanethiol hydrobromide for testing as antiradiation drugs. Their method involved aminoethylation of suitable sulfur-containing anions (Johnston & Gallagher, 1961).

4. Inhibitors in Medicinal Chemistry

Akıncıoğlu et al. (2014) synthesized novel sulphamides and sulphonamides incorporating the tetralin scaffold. These compounds were investigated as inhibitors of human carbonic anhydrase and acetylcholine esterase, suggesting their potential in medicinal chemistry (Akıncıoğlu et al., 2014).

5. Structural and Biological Properties of Polysaccharides

Roger et al. (2002) studied the impact of sulphated polysaccharide labelling on structural and biological properties. They compared different chemical treatments, including 2-aminopyridine, and observed how these treatments affected the polysaccharides’ molecular weight and anticoagulant activity (Roger et al., 2002).

6. Synthesis and Spectroscopic Studies of Metal Ion Complexes

Orie et al. (2021) conducted synthesis and spectroscopic studies on Zinc (II) and Copper (II) ion complexes of 4-Methyl-N-(pyridin-2-yl)benzene Sulphonamide. They explored the potential increase in biological and catalytic potential of these complexes in the pharmaceutical and chemical industries (Orie et al., 2021).

properties

IUPAC Name |

2-pyridin-2-ylsulfonylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.2ClH/c8-4-6-12(10,11)7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZURBJRGWZRTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2599818.png)

![N-(3-fluorophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2599821.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2599822.png)

![1-Thiomorpholin-4-yl-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2599824.png)

![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2599828.png)